N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidopyrimidine core, which is a fused ring system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidopyrimidine Core: This step often involves the condensation of appropriate precursors such as 2,4-diaminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with a halogenated intermediate.
Attachment of the Acetamide Moiety: This step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide linkage.
Final Coupling with the Aryl Halide: The final step typically involves coupling the pyrimidopyrimidine intermediate with 3-chloro-2-fluoroaniline under palladium-catalyzed conditions (e.g., Suzuki or Buchwald-Hartwig coupling).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidopyrimidine core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The specific pathways involved depend on the biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-fluorophenyl)-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- N-(3-chloro-2-fluorophenyl)-2-(4-oxo-4H-quinazolin-3-yl)acetamide
- N-(3-chloro-2-fluorophenyl)-2-(4-oxo-4H-pyrimidin-3-yl)acetamide
Uniqueness
Compared to similar compounds, N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide stands out due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of the pyrimidopyrimidine core provides unique binding properties, making it a more potent inhibitor for certain enzymes.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O3/c19-12-2-1-3-13(15(12)20)23-14(27)9-26-10-22-16-11(17(26)28)8-21-18(24-16)25-4-6-29-7-5-25/h1-3,8,10H,4-7,9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWCRNRFBNZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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